molecular formula C11H12ClNO B2853917 3-(4-Chlorophenyl)piperidin-2-one CAS No. 1267774-08-2

3-(4-Chlorophenyl)piperidin-2-one

Cat. No.: B2853917
CAS No.: 1267774-08-2
M. Wt: 209.67
InChI Key: SFIVSBGXIKWBOX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)piperidin-2-one is a chemical compound belonging to the class of piperidin-2-ones, which are characterized by a piperidine ring with a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)piperidin-2-one typically involves the reaction of 4-chlorophenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate piperidine derivative, which is then oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to form corresponding oxo derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ketone group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of this compound oxime.

  • Reduction: Formation of 3-(4-chlorophenyl)piperidin-2-ol.

  • Substitution: Formation of various substituted piperidin-2-ones depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound is being explored for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)piperidin-2-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(4-Chlorophenyl)piperidin-2-one is structurally similar to other piperidin-2-ones, such as 1-(4-chlorophenyl)piperidin-2-one and 1-(3-chlorophenyl)piperidin-2-one. its unique chlorophenyl group at the 4-position imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

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Properties

IUPAC Name

3-(4-chlorophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h3-6,10H,1-2,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIVSBGXIKWBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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